
L-Glutamine-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamine-2-13C is a stable isotope-labeled compound of L-Glutamine, where the carbon at the second position is replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique properties, which allow for detailed metabolic studies and tracing experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Glutamine-2-13C can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the glutamine molecule during its synthesis. The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the incorporation of the labeled carbon atom.
Industrial Production Methods
In industrial settings, this compound is produced using fermentation processes. Microorganisms such as bacteria or yeast are cultured in a medium containing carbon-13 labeled substrates. These microorganisms metabolize the substrates and incorporate the labeled carbon into the glutamine molecule. The resulting product is then purified to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamine-2-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-Glutamate-2-13C.
Reduction: It can be reduced to form L-Glutamine derivatives.
Substitution: The amide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products
The major products formed from these reactions include L-Glutamate-2-13C, various L-Glutamine derivatives, and substituted glutamine compounds.
Applications De Recherche Scientifique
L-Glutamine-2-13C has a wide range of applications in scientific research:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It helps in tracing metabolic pathways and understanding cellular metabolism.
Medicine: It is used in metabolic studies to investigate diseases such as cancer and diabetes.
Industry: It is used in the production of labeled pharmaceuticals and in quality control processes.
Mécanisme D'action
L-Glutamine-2-13C exerts its effects by participating in various metabolic pathways. It is transported into cells via specific transporters and is converted into L-Glutamate-2-13C by the enzyme glutaminase. This conversion plays a crucial role in cellular energy production and the synthesis of nucleotides and amino acids. The labeled carbon allows researchers to trace the metabolic fate of glutamine and study its role in cellular processes.
Comparaison Avec Des Composés Similaires
L-Glutamine-2-13C is unique due to its carbon-13 labeling, which distinguishes it from other glutamine compounds. Similar compounds include:
L-Glutamine-1-13C: Labeled at the first carbon position.
L-Glutamine-3-13C: Labeled at the third carbon position.
L-Glutamine-4-13C: Labeled at the fourth carbon position.
L-Glutamine-13C5: Labeled at all five carbon positions.
These compounds are used in similar research applications but provide different insights based on the position of the labeled carbon atom.
This compound stands out due to its specific labeling, which allows for detailed studies of metabolic pathways involving the second carbon position.
Propriétés
Formule moléculaire |
C5H10N2O3 |
|---|---|
Poids moléculaire |
147.14 g/mol |
Nom IUPAC |
(2S)-2,5-diamino-5-oxo(213C)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i3+1 |
Clé InChI |
ZDXPYRJPNDTMRX-CGEPYFIDSA-N |
SMILES isomérique |
C(CC(=O)N)[13C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15088264.png)
![N-(5-chloro-2-methoxyphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088272.png)

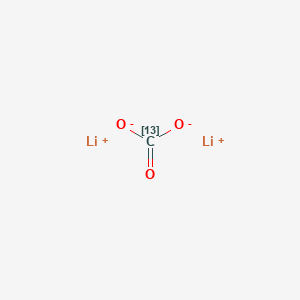
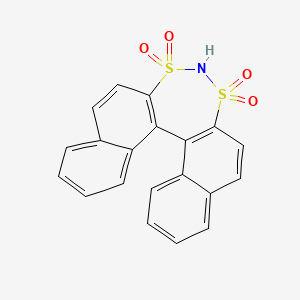
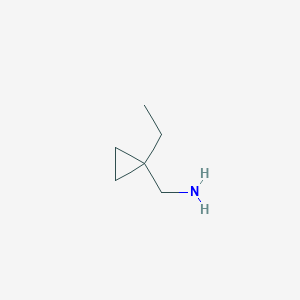
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)
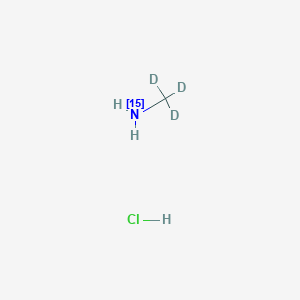
![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)
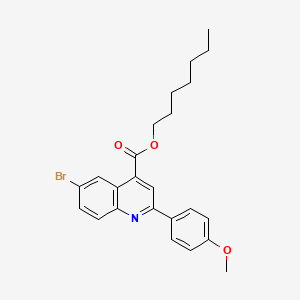



![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
